2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide
Description
The exact mass of the compound this compound is 288.0665554 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHDORPSVBFFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide is glycogen phosphorylase . This enzyme is found in the liver, muscle, and brain, and it initiates glycogenolysis by releasing glucose-1-phosphate from glycogen.
Mode of Action
This compound acts as an inhibitor of glycogen phosphorylase. It has been identified as a cell-permeable acyl urea that blocks glucagon-induced hepatic glycogenolysis in vivo.
Biochemical Pathways
The compound affects the glycogenolysis pathway by inhibiting the action of glycogen phosphorylase. This results in a decrease in the release of glucose-1-phosphate from glycogen, thereby reducing the amount of glucose produced by the liver.
Pharmacokinetics
The compound is described as being cell-permeable, which suggests that it can cross cell membranes and reach its target site of action
Biochemical Analysis
Biochemical Properties
2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide interacts with glycogen phosphorylase, an enzyme that plays a crucial role in glucose metabolism. The nature of this interaction is inhibitory, meaning that the presence of this compound reduces the activity of glycogen phosphorylase.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting glycogen phosphorylase, it can potentially alter the balance of glucose and glycogen in the cell. This could have downstream effects on various cellular processes, including energy production and the regulation of other metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
